The synthesis of rezafungin acetate involves several sophisticated chemical processes that enhance its stability and efficacy. The compound is synthesized through a series of steps that include the modification of the cyclic core structure typical of echinocandins. The key innovation in rezafungin’s synthesis is the replacement of the hemiaminal region found in anidulafungin with a choline aminal ether, which significantly improves its stability and solubility . This modification reduces the degradation commonly observed in older echinocandins, allowing for a longer shelf-life and more flexible dosing options.
Rezafungin acetate has a complex molecular structure characterized by its cyclic core and multiple functional groups. The molecular formula for rezafungin acetate is , indicating a large and intricate molecule with various sites for potential interactions with biological targets . The structure includes multiple hydroxyl groups and an aminal ether, which contribute to its solubility and stability in solution. Detailed structural data can be visualized through chemical databases like PubChem, which provides insights into its three-dimensional conformation and interaction potential .
Rezafungin undergoes various chemical reactions that are critical to its function as an antifungal agent. Its primary mode of action involves binding to the β-glucan synthase enzyme complex in fungal cells, inhibiting the synthesis of β-glucans, which are essential components of the fungal cell wall. This inhibition leads to cell lysis and death of the fungi. Rezafungin’s stability allows it to maintain activity over extended periods under various conditions, making it effective even when subjected to enzymatic degradation or environmental stressors .
The mechanism of action for rezafungin acetate centers on its role as a β-glucan synthase inhibitor. By blocking this enzyme's activity, rezafungin prevents the formation of β-1,3-glucans in the fungal cell wall, which are crucial for maintaining structural integrity. This disruption leads to increased susceptibility of fungal cells to osmotic pressure and ultimately results in cell death. Studies have shown that rezafungin retains over 94% of its activity after prolonged exposure to serum or buffer solutions, highlighting its potency and stability compared to other echinocandins like anidulafungin .
Rezafungin acetate exhibits several notable physical and chemical properties:
These properties contribute to its favorable pharmacokinetic profile, making it suitable for clinical use.
Rezafungin acetate has shown promise in clinical applications primarily for treating invasive fungal infections. Its efficacy against Candida species and Aspergillus species positions it as a valuable option in antifungal therapy, particularly for patients who may be resistant to other treatments or who experience adverse effects from existing therapies . Ongoing research continues to explore its potential uses in various formulations, including intravenous and possibly topical applications.
Rezafungin acetate emerged from systematic efforts to address pharmacological limitations of first-generation echinocandins. Initially designated as SP-3025 or CD101, this semisynthetic compound was derived through strategic molecular modifications of echinocandin B scaffolds [3] [7]. Cidara Therapeutics spearheaded early development before Mundipharma International acquired global rights in April 2024, accelerating its path to clinical implementation [3]. The compound received its first regulatory approval (FDA, March 2023; EMA, November 2023) specifically for candidemia and invasive candidiasis in adults with limited alternative options, marking a significant milestone in antifungal therapeutics [4]. It subsequently received orphan drug designation, acknowledging its potential in treating rare fungal infections where conventional therapies face resistance or toxicity challenges [3] [6]. Clinical development continues to expand, with ongoing Phase II trials evaluating its efficacy against Pneumocystis pneumonia in HIV patients and Phase I studies in pediatric populations, though the latter faced recruitment challenges in Germany [3] [6].
Rezafungin acetate (chemical formula: C63H85N8O17·C2H3O2; monoisotopic mass: 1284.61657 g/mol) belongs to the echinocandin class of antifungals characterized by cyclic hexapeptide cores linked to lipid side chains [2] [7]. It is structurally defined as an acetate salt formed through the combination of rezafungin base with one molar equivalent of acetic acid [7]. Rezafungin shares close chemical homology with anidulafungin but features a distinctive choline-containing side chain (specifically, a 2-(trimethylammonio)ethoxy group) at the C5 position of the hexapeptide core [2]. This strategic modification confers enhanced chemical stability and reduced degradation kinetics compared to other echinocandins. The compound's amphiphilic nature—combining hydrophilic peptide regions with a hydrophobic terphenyl pentyl ether side chain—enables targeted interaction with fungal membrane components while maintaining sufficient aqueous solubility for intravenous formulation [4] [7]. Its structural configuration includes multiple hydroxyl groups that facilitate hydrogen bonding with glucan synthase, complemented by a rigid terphenyl domain enabling deep insertion into fungal membranes [2] [7].
Table 1: Comparative Structural Features of Major Echinocandins
Structural Feature | Rezafungin Acetate | Anidulafungin | Caspofungin |
---|---|---|---|
Core Structure | Cyclic hexapeptide | Cyclic hexapeptide | Cyclic hexapeptide |
Side Chain Modifications | Choline-containing group; terphenyl pentyl ether | Alkoxytriphenyl side chain | Complex dihydroxyornithine-containing side chain |
Molecular Weight | 1285.44 g/mol | 1140.19 g/mol | 1213.42 g/mol |
Salt Form | Acetate | None | Acetate |
Key Functional Groups | Multiple hydroxyls; quaternary ammonium | Hydroxyls; methoxy groups | Hydroxyls; amine groups |
Rezafungin addresses critical gaps in managing resistant fungal pathogens. It demonstrates potent in vitro activity (sub-micromolar MIC90 values) against multidrug-resistant Candida species, including C. auris and azole-resistant C. glabrata and C. tropicalis isolates [1] [4]. This broad-spectrum coverage stems from its optimized pharmacokinetic-pharmacodynamic (PK/PD) profile, enabling sustained glucan synthase inhibition even against strains with reduced echinocandin susceptibility [1]. Its prolonged half-life (152 hours) facilitates once-weekly dosing, a significant advancement over daily-dosed echinocandins [4]. This characteristic supports early transition to outpatient care for invasive candidiasis, particularly when azoles are contraindicated due to resistance or drug-drug interactions—a crucial advantage in antimicrobial stewardship [1] [5].
Table 2: In Vitro Activity of Rezafungin Against Key Pathogens
Pathogen | MIC90 Range (µg/mL) | Spectrum Coverage | Resistance Considerations |
---|---|---|---|
Candida albicans | 0.03–0.12 | Comprehensive | Retains activity against azole-resistant strains |
Candida glabrata | 0.06–0.25 | Comprehensive | Active against multidrug-resistant isolates |
Candida auris | 0.12–1.0 | Comprehensive | Superior to most azoles and polyenes |
Candida parapsilosis | 1.0–4.0 | Moderate | Similar to other echinocandins |
Candida tropicalis | 0.03–0.5 | Comprehensive | Effective against fluconazole-resistant isolates |
Aspergillus fumigatus | 0.008–0.03 | Moderate | Comparable to other echinocandins |
Beyond resistance management, rezafungin exhibits favorable tissue distribution to "anatomically challenging sites" including deep-seated abscesses and peritoneal tissues, addressing a limitation of existing therapies [1] [5]. Its metabolic stability—minimal hepatic metabolism (<20%) and lack of CYP450 interactions—makes it suitable for complex patients with organ dysfunction without dose adjustment [4] [5]. Population pharmacokinetic analyses confirm consistent exposure in obese, elderly, and critically ill patients, cohorts historically vulnerable to subtherapeutic antifungal exposure [5]. These attributes position rezafungin as a promising agent for infections where therapeutic options are limited, including intra-abdominal candidiasis and infections in immunocompromised hosts. Ongoing research explores its potential for prophylaxis during allogeneic hematopoietic stem cell transplantation and for refractory Pneumocystis pneumonia, indications with substantial unmet needs [3] [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2